molecular formula C21H26N2O5 B4006083 1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid

1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4006083
M. Wt: 386.4 g/mol
InChI Key: UGGSDWIINSNFJC-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylphenoxyethyl group The addition of oxalic acid forms a salt, enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine typically involves a multi-step process:

    Formation of the Phenylphenoxyethyl Intermediate: This step involves the reaction of phenylphenol with an appropriate alkylating agent to form the phenylphenoxyethyl intermediate.

    Piperazine Derivatization: The intermediate is then reacted with 1-methylpiperazine under controlled conditions to form the desired piperazine derivative.

    Salt Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of the phenylphenoxyethyl intermediate and 1-methylpiperazine.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent production of the piperazine derivative.

    Purification and Crystallization: Purification of the final product through crystallization and other separation techniques to obtain high-purity 1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine compounds.

Scientific Research Applications

1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a central nervous system agent.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors in the central nervous system, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-[2-(4-phenylphenoxy)ethyl]piperazine
  • 1-Methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine

Uniqueness

1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid salt, which enhances its solubility and stability compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C2H2O4/c1-20-11-13-21(14-12-20)15-16-22-19-10-6-5-9-18(19)17-7-3-2-4-8-17;3-1(4)2(5)6/h2-10H,11-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGSDWIINSNFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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